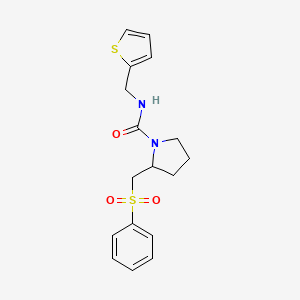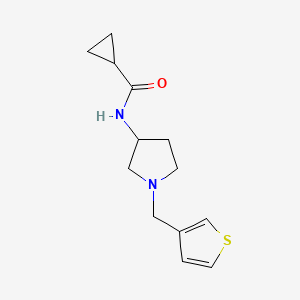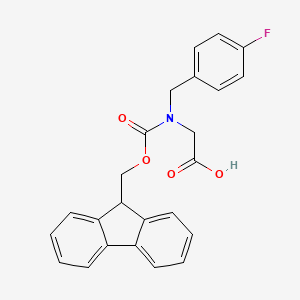
N-Fmoc-4-fluorobenzyl-glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-4-fluorobenzyl-glycine is a compound with the chemical formula C24H20FNO4 and a molecular weight of 405.42 g/mol . It is a derivative of glycine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the benzyl group is substituted with a fluorine atom at the para position . This compound is commonly used in peptide synthesis due to its stability and ease of deprotection .
准备方法
Synthetic Routes and Reaction Conditions
N-Fmoc-4-fluorobenzyl-glycine can be synthesized through several methods. One common method involves the reaction of glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction typically takes place in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with glycine to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves solid-phase peptide synthesis (SPPS) techniques . This method allows for the efficient and scalable production of peptides and their derivatives. The Fmoc group is used as a temporary protecting group for the amino terminus, which can be removed under mild basic conditions without affecting the peptide chain .
化学反应分析
Types of Reactions
N-Fmoc-4-fluorobenzyl-glycine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine, revealing the free amino group.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Substitution Reactions: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom on the benzyl group.
Major Products Formed
Fmoc Deprotection: The major product is the free amino group of glycine.
Substitution Reactions: Depending on the nucleophile used, various substituted benzyl-glycine derivatives can be formed.
科学研究应用
N-Fmoc-4-fluorobenzyl-glycine has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of deprotection.
Drug Development: The compound is used in the development of peptide-based drugs, which have therapeutic potential in various diseases.
Biological Studies: It is used in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the production of peptide-based materials and bioconjugates.
作用机制
The mechanism of action of N-Fmoc-4-fluorobenzyl-glycine primarily involves its role as a protected amino acid in peptide synthesis . The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions to reveal the free amino group . This allows for the sequential addition of amino acids to form peptides .
相似化合物的比较
N-Fmoc-4-fluorobenzyl-glycine can be compared with other Fmoc-protected amino acids such as:
N-Fmoc-glycine: Similar in structure but lacks the fluorine substitution on the benzyl group.
N-Fmoc-4-chlorobenzyl-glycine: Similar structure but with a chlorine atom instead of fluorine.
N-Fmoc-4-methylbenzyl-glycine: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence the compound’s reactivity and interactions in peptide synthesis .
属性
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-fluorophenyl)methyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-17-11-9-16(10-12-17)13-26(14-23(27)28)24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHRUDSAOCPRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=C(C=C4)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
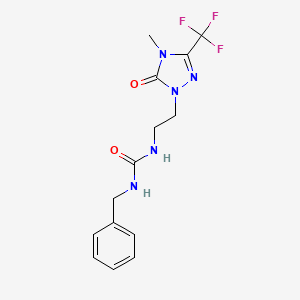
![6-FLUORO-3-(4-METHOXYBENZOYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE](/img/structure/B2690971.png)
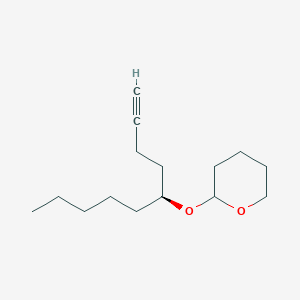
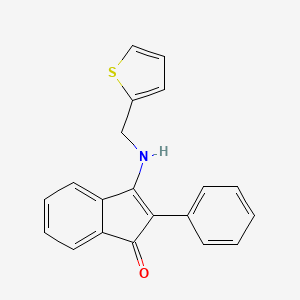
![(11Z)-11-[(2,5-dimethoxyphenyl)imino]-N-(4-fluorophenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2690976.png)
![7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2690978.png)
![9-(3,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2690979.png)
![[2-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B2690980.png)
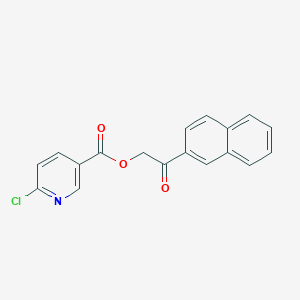
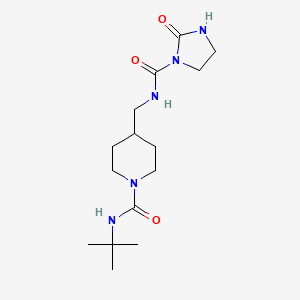
![Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2690985.png)
![2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid](/img/structure/B2690986.png)
